molecular formula C8H2BrFN2S B13712898 4-Bromo-2-cyano-3-fluorophenylisothiocyanate

4-Bromo-2-cyano-3-fluorophenylisothiocyanate

Katalognummer: B13712898
Molekulargewicht: 257.08 g/mol
InChI-Schlüssel: YXHGPFADFRGLBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-cyano-3-fluorophenylisothiocyanate is a chemical compound with the molecular formula C8H2BrFN2S and a molecular weight of 257.08 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate typically involves the reaction of 4-bromo-2-cyano-3-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process generally involves:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-cyano-3-fluorophenylisothiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, typically under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-cyano-3-fluorophenylisothiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups on proteins. This reactivity makes it useful for labeling and modifying proteins, allowing researchers to study protein function and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific reactivity and make it a versatile tool in chemical synthesis and biological research .

Eigenschaften

Molekularformel

C8H2BrFN2S

Molekulargewicht

257.08 g/mol

IUPAC-Name

3-bromo-2-fluoro-6-isothiocyanatobenzonitrile

InChI

InChI=1S/C8H2BrFN2S/c9-6-1-2-7(12-4-13)5(3-11)8(6)10/h1-2H

InChI-Schlüssel

YXHGPFADFRGLBS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1N=C=S)C#N)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.